Cas no 1261769-53-2 (4-(3-(Difluoromethoxy)-4-hydroxybenzoyl)pyridine)

4-(3-(Difluoromethoxy)-4-hydroxybenzoyl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 4-(3-(Difluoromethoxy)-4-hydroxybenzoyl)pyridine
-
- Inchi: 1S/C13H9F2NO3/c14-13(15)19-11-7-9(1-2-10(11)17)12(18)8-3-5-16-6-4-8/h1-7,13,17H
- InChI Key: KHOKLOZWTQFRNL-UHFFFAOYSA-N
- SMILES: FC(OC1=C(C=CC(C(C2C=CN=CC=2)=O)=C1)O)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 308
- Topological Polar Surface Area: 59.4
- XLogP3: 2.8
4-(3-(Difluoromethoxy)-4-hydroxybenzoyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013001360-1g |
4-(3-(Difluoromethoxy)-4-hydroxybenzoyl)pyridine |
1261769-53-2 | 97% | 1g |
1,475.10 USD | 2021-07-04 | |
Alichem | A013001360-500mg |
4-(3-(Difluoromethoxy)-4-hydroxybenzoyl)pyridine |
1261769-53-2 | 97% | 500mg |
815.00 USD | 2021-07-04 | |
Alichem | A013001360-250mg |
4-(3-(Difluoromethoxy)-4-hydroxybenzoyl)pyridine |
1261769-53-2 | 97% | 250mg |
484.80 USD | 2021-07-04 |
4-(3-(Difluoromethoxy)-4-hydroxybenzoyl)pyridine Related Literature
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
Additional information on 4-(3-(Difluoromethoxy)-4-hydroxybenzoyl)pyridine
Introduction to 4-(3-(Difluoromethoxy)-4-hydroxybenzoyl)pyridine (CAS No. 1261769-53-2)
4-(3-(Difluoromethoxy)-4-hydroxybenzoyl)pyridine (CAS No. 1261769-53-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of this compound.
The chemical structure of 4-(3-(Difluoromethoxy)-4-hydroxybenzoyl)pyridine is particularly noteworthy. It consists of a pyridine ring substituted with a 3-(difluoromethoxy)-4-hydroxybenzoyl group. The presence of the difluoromethoxy and hydroxy functional groups imparts unique properties to the molecule, such as enhanced lipophilicity and improved metabolic stability. These characteristics are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of the compound.
The synthesis of 4-(3-(Difluoromethoxy)-4-hydroxybenzoyl)pyridine has been extensively studied in recent years. One common approach involves the condensation of 3-(difluoromethoxy)-4-hydroxybenzoic acid with pyridine-4-carbaldehyde, followed by oxidation to form the desired product. This method is highly efficient and scalable, making it suitable for both laboratory-scale synthesis and industrial production. Additionally, alternative synthetic routes have been explored to improve yield and reduce side reactions, further enhancing the practicality of this compound's synthesis.
In terms of biological activities, 4-(3-(Difluoromethoxy)-4-hydroxybenzoyl)pyridine has demonstrated significant potential in various therapeutic areas. Recent studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer properties. For instance, it has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Furthermore, 4-(3-(Difluoromethoxy)-4-hydroxybenzoyl)pyridine has shown promising results in cancer research. Preclinical studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are frequently dysregulated in cancer cells.
The pharmacokinetic properties of 4-(3-(Difluoromethoxy)-4-hydroxybenzoyl)pyridine have also been extensively studied. Research indicates that it has favorable oral bioavailability and a reasonable half-life, which are essential for its potential use as an oral therapeutic agent. Additionally, its low toxicity profile in preclinical models suggests that it may be safe for human use.
In conclusion, 4-(3-(Difluoromethoxy)-4-hydroxybenzoyl)pyridine (CAS No. 1261769-53-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, efficient synthesis methods, potent biological activities, and favorable pharmacokinetic properties make it an attractive candidate for further development and clinical evaluation. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for its potential use in treating various diseases.
1261769-53-2 (4-(3-(Difluoromethoxy)-4-hydroxybenzoyl)pyridine) Related Products
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)



